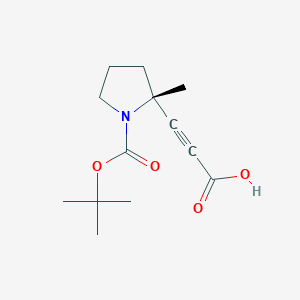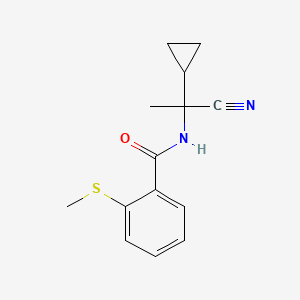
N-(1-cyano-1-cyclopropylethyl)-2-(methylsulfanyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyano-1-cyclopropylethyl)-2-(methylsulfanyl)benzamide, also known as CCPA, is a chemical compound that has been widely used in scientific research for its pharmacological properties. CCPA is a selective agonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is involved in a variety of physiological processes.
作用机制
N-(1-cyano-1-cyclopropylethyl)-2-(methylsulfanyl)benzamide is a selective agonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is involved in a variety of physiological processes. Activation of the adenosine A1 receptor by N-(1-cyano-1-cyclopropylethyl)-2-(methylsulfanyl)benzamide leads to the inhibition of adenylate cyclase, which reduces the production of cyclic AMP. This results in a decrease in intracellular calcium levels and a reduction in neurotransmitter release.
Biochemical and Physiological Effects
N-(1-cyano-1-cyclopropylethyl)-2-(methylsulfanyl)benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. N-(1-cyano-1-cyclopropylethyl)-2-(methylsulfanyl)benzamide has also been shown to have neuroprotective effects by reducing oxidative stress and apoptosis. In addition, N-(1-cyano-1-cyclopropylethyl)-2-(methylsulfanyl)benzamide has been shown to improve cognitive function by enhancing long-term potentiation and synaptic plasticity.
实验室实验的优点和局限性
N-(1-cyano-1-cyclopropylethyl)-2-(methylsulfanyl)benzamide has several advantages for lab experiments. It is a highly selective agonist of the adenosine A1 receptor, which allows for specific activation of this receptor. N-(1-cyano-1-cyclopropylethyl)-2-(methylsulfanyl)benzamide is also relatively stable and can be stored for extended periods of time. However, N-(1-cyano-1-cyclopropylethyl)-2-(methylsulfanyl)benzamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to prepare solutions for experiments. In addition, N-(1-cyano-1-cyclopropylethyl)-2-(methylsulfanyl)benzamide has a short half-life, which requires frequent administration during experiments.
未来方向
There are several future directions for the study of N-(1-cyano-1-cyclopropylethyl)-2-(methylsulfanyl)benzamide. One potential direction is the investigation of its potential as a treatment for cardiovascular diseases, such as hypertension and myocardial infarction. Another potential direction is the investigation of its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the neuroprotective and anti-inflammatory effects of N-(1-cyano-1-cyclopropylethyl)-2-(methylsulfanyl)benzamide.
合成方法
N-(1-cyano-1-cyclopropylethyl)-2-(methylsulfanyl)benzamide can be synthesized by a multi-step process that involves the reaction of 2-chloro-5-nitrobenzoic acid with cyclopropylamine, followed by reduction of the nitro group to an amino group, and then reaction with methylthioacetic acid. The final product is obtained by the reaction of the resulting intermediate with cyanogen bromide.
科学研究应用
N-(1-cyano-1-cyclopropylethyl)-2-(methylsulfanyl)benzamide has been widely used in scientific research for its pharmacological properties. It has been shown to have neuroprotective effects, reduce inflammation, and improve cognitive function. N-(1-cyano-1-cyclopropylethyl)-2-(methylsulfanyl)benzamide has also been studied for its potential as a treatment for cardiovascular diseases, such as hypertension and myocardial infarction.
属性
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-14(9-15,10-7-8-10)16-13(17)11-5-3-4-6-12(11)18-2/h3-6,10H,7-8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWJKEPMERXCMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)C2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-cyclopropylethyl)-2-(methylsulfanyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[(4,6-difluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2802111.png)
![(3-Methylisoxazol-5-yl)(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2802114.png)
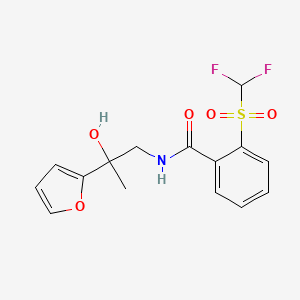

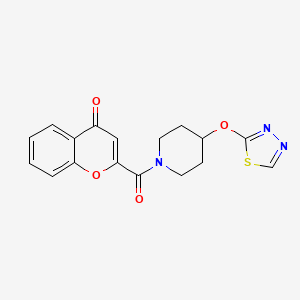
![1-[2-(Methylsulfanyl)phenyl]ethan-1-ol](/img/structure/B2802120.png)
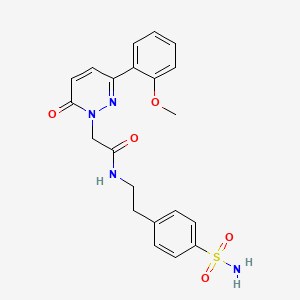

![4-Chloro-2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B2802125.png)
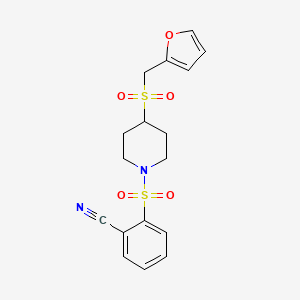
![2-(Imidazo[1,2-a]pyrimidin-2-ylmethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B2802128.png)


